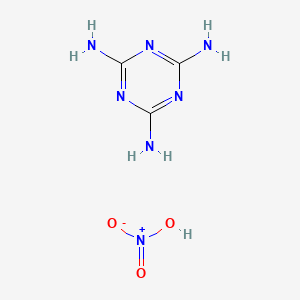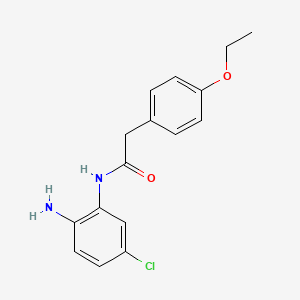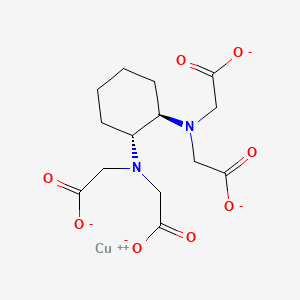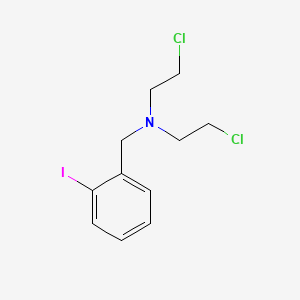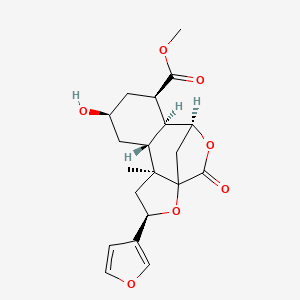
Diosbulbin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin A involves several steps, starting from the extraction of the compound from Dioscorea bulbifera. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions
Diosbulbin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its anticancer properties, particularly against lung cancer cells.
Mecanismo De Acción
The mechanism of action of Diosbulbin A involves its interaction with various molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key proteins such as AKT1, DHFR, and TYMS. This compound may also inhibit the activation of these proteins, leading to reduced cell proliferation and increased cell death .
Comparación Con Compuestos Similares
Similar Compounds
Diosbulbin B: Another diterpenoid lactone found in Dioscorea bulbifera, known for its hepatotoxic effects.
Diosbulbin C: Exhibits anticancer activity similar to Diosbulbin A but with different molecular targets
Uniqueness
This compound is unique due to its specific molecular structure and its ability to interact with multiple targets in cancer cells. Its distinct mechanism of action and potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Número CAS |
20086-05-9 |
|---|---|
Fórmula molecular |
C20H24O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl (3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylate |
InChI |
InChI=1S/C20H24O7/c1-19-7-14(10-3-4-25-9-10)27-20(19)8-15(26-18(20)23)16-12(17(22)24-2)5-11(21)6-13(16)19/h3-4,9,11-16,21H,5-8H2,1-2H3/t11-,12+,13+,14+,15-,16+,19-,20?/m0/s1 |
Clave InChI |
OPNWTAMLIMDKEY-QGILWXNYSA-N |
SMILES isomérico |
C[C@@]12C[C@@H](OC13C[C@@H]([C@H]4[C@H]2C[C@H](C[C@H]4C(=O)OC)O)OC3=O)C5=COC=C5 |
SMILES canónico |
CC12CC(OC13CC(C4C2CC(CC4C(=O)OC)O)OC3=O)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
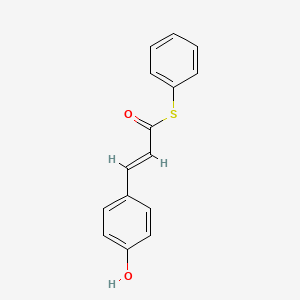
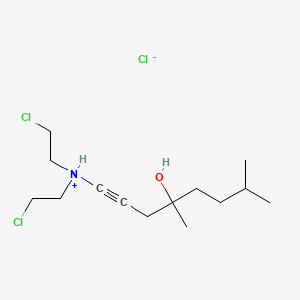
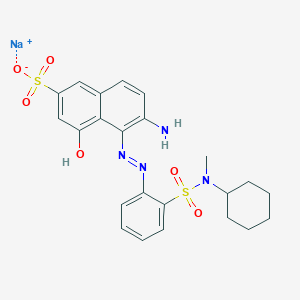
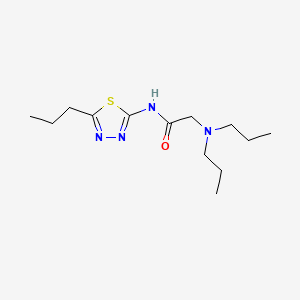


![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
